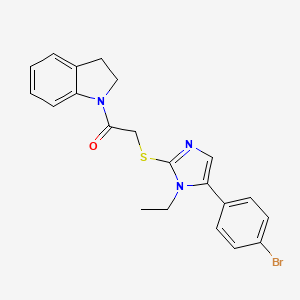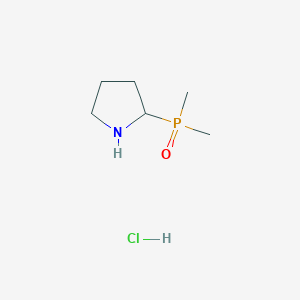![molecular formula C19H21N3 B2558357 N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline CAS No. 433700-19-7](/img/structure/B2558357.png)
N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid . This reaction gives 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then reacted with aromatic carboxylic acid chlorides . The subsequent reduction affords 2-arylalkyl tetrahydroisoquinolines .Molecular Structure Analysis
The molecular formula of “N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline” is C24H25NO3 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The synthesis of “N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline” involves several chemical reactions, including condensation, intramolecular cyclization, and reduction .科学的研究の応用
Luminescent Materials
2,1,3-Benzothiadiazole: derivatives are known for their application in the preparation of luminescent materials. The strong electron-withdrawing ability of the benzothiadiazole moiety makes it an excellent fluorophore. This property is exploited in creating materials that exhibit luminescence, which is the emission of light by a substance that has absorbed light or other electromagnetic radiation .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of 2,1,3-benzothiadiazole make it suitable for use in OLEDs. OLEDs are used in display and lighting technologies where thin films of organic compounds emit light in response to an electric current. The benzothiadiazole derivatives can be used in the emissive layer of OLEDs to improve their efficiency and color purity .
Photovoltaic Cells
Compounds based on 2,1,3-benzothiadiazole have been utilized in solar and photovoltaic cells. These cells convert light into electricity using semiconducting materials. The benzothiadiazole derivatives can act as components of the active layer in organic photovoltaic cells, contributing to the absorption of light and the generation of charge carriers .
Fluorescent Probes for Bioimaging
Fluorescent probes containing 2,1,3-benzothiadiazole have been used for bioimaging in live cells. These probes can be designed to bind to specific biomolecules within cells, allowing for the visualization of biological processes in real-time using fluorescence microscopy .
Fluorescent Polymeric Thermometers
Polymeric materials incorporating 2,1,3-benzothiadiazole have been developed as fluorescent polymeric thermometers. These materials can be used to measure intercellular temperature changes by observing shifts in their fluorescence properties with temperature .
Heterogeneous Photocatalysts
2,1,3-Benzothiadiazole: -based polymers have been employed as heterogeneous photocatalysts. These catalysts can promote various organic photoredox reactions under visible-light irradiation, which is beneficial for green chemistry applications as it reduces the need for harsh chemical reagents .
Herbicides and Fungicides
The 2,1,3-benzothiadiazole core is also found in certain herbicides and fungicides. These agricultural chemicals help protect crops from weeds and fungal diseases, contributing to increased agricultural productivity .
Antibacterial Agents
Lastly, derivatives of 2,1,3-benzothiadiazole have been explored as antibacterial agents. The structural properties of these compounds can be tailored to interact with bacterial cells, potentially leading to the development of new classes of antibiotics .
特性
IUPAC Name |
N,N-dimethyl-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12H,1,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULOZDHKYXSVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


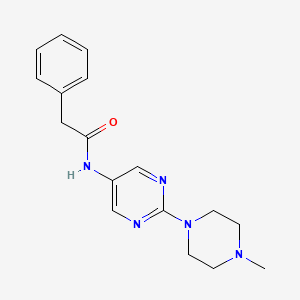

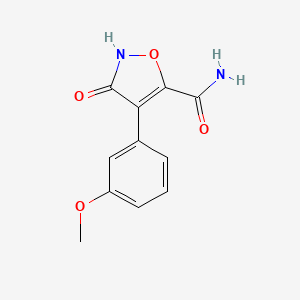
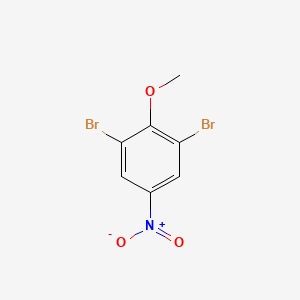
![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)


![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)
